

Application Note: BRD9i-Compound for Target Engagement Assays

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Compound of Interest

Compound Name: BRD9185

Cat. No.: B10822367

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Disclaimer: No specific public information is available for a compound designated "**BRD9185**." This document provides a representative application note and protocols for a hypothetical bromodomain-containing protein 9 (BRD9) inhibitor, referred to as "BRD9i-Compound," based on established methodologies for similar compounds.

Introduction

Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, has emerged as a significant therapeutic target in various diseases, including cancer.[1] BRD9 plays a crucial role in regulating gene expression by recognizing acetylated lysine residues on histones, thereby influencing chromatin structure and accessibility.[2][3] The development of small molecule inhibitors targeting BRD9 requires robust methods to verify their direct interaction with the target protein within a cellular environment. Target engagement assays are essential for confirming that a compound binds to its intended target in living cells, a critical step in drug development.[4][5]

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to assess the target engagement of a compound by measuring the thermal stability of the target protein.[6][7] The principle of CETSA is based on the ligand-induced stabilization of the target protein, which results in a higher melting temperature (T_m) in the presence of the binding compound.[6] This application note provides detailed protocols for utilizing BRD9i-Compound in CETSA to confirm its engagement with BRD9 in a cellular context.

Data Presentation: Quantitative Summary of BRD9i-Compound in CETSA

The following table summarizes hypothetical quantitative data from a CETSA experiment designed to evaluate the target engagement of BRD9i-Compound with BRD9.

Parameter	Value	Description
Cell Line	MOLM-13 (Acute Myeloid Leukemia)	A human cancer cell line with demonstrated dependency on BRD9.
BRD9i-Compound Concentration	1 μ M	The concentration of the inhibitor used for the initial thermal shift experiment.
Vehicle Control	0.1% DMSO	The solvent for BRD9i-Compound, used as a negative control.
Temperature Range	45°C - 65°C	The range of temperatures used to induce thermal denaturation of proteins.
T _m of BRD9 (Vehicle)	52.5°C	The melting temperature of BRD9 in the absence of the inhibitor.
T _m of BRD9 (+ BRD9i-Compound)	57.0°C	The melting temperature of BRD9 in the presence of 1 μ M BRD9i-Compound.
Δ T _m	4.5°C	The shift in melting temperature, indicating stabilization of BRD9 by the compound.
ITDR EC ₅₀	150 nM	The cellular potency of BRD9i-Compound determined by Isothermal Dose-Response CETSA at a fixed temperature (e.g., 56°C).

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for BRD9 Target Engagement

This protocol describes the methodology to determine the thermal shift of BRD9 upon binding of BRD9i-Compound.

Materials:

- MOLM-13 cells
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- BRD9i-Compound
- DMSO (vehicle)
- Phosphate-Buffered Saline (PBS)
- Protease and phosphatase inhibitor cocktail
- Lysis buffer (e.g., RIPA buffer)
- BCA Protein Assay Kit
- SDS-PAGE gels and buffers
- PVDF membrane
- Primary antibody against BRD9
- Secondary antibody (HRP-conjugated)
- Chemiluminescent substrate
- Thermal cycler or heating block

Procedure:

- Cell Culture and Treatment:

- Culture MOLM-13 cells to a density of approximately $1-2 \times 10^6$ cells/mL.
- Treat cells with 1 μ M BRD9i-Compound or an equivalent volume of DMSO (vehicle) for 1-2 hours at 37°C.
- Heat Treatment:
 - Aliquot the treated cell suspensions into PCR tubes.
 - Heat the samples at a range of temperatures (e.g., 45°C, 48°C, 51°C, 54°C, 57°C, 60°C, 63°C, 65°C) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.^[8] A non-heated control (kept on ice) should be included.
- Cell Lysis:
 - Transfer the heated cell suspensions to microcentrifuge tubes.
 - Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) in the presence of lysis buffer containing protease and phosphatase inhibitors.
- Separation of Soluble and Aggregated Proteins:
 - Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
- Protein Quantification and Sample Preparation:
 - Carefully collect the supernatant containing the soluble protein fraction.
 - Determine the protein concentration of each sample using a BCA assay.
 - Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
- Western Blotting:
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

- Block the membrane and probe with a primary antibody specific for BRD9.
- Incubate with an HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Data Analysis:
 - Quantify the band intensities for BRD9 at each temperature for both the vehicle and BRD9i-Compound treated samples.
 - Normalize the band intensities to the non-heated control for each treatment group.
 - Plot the normalized band intensities as a function of temperature to generate melting curves.
 - Determine the melting temperature (T_m) for each condition by fitting the data to a sigmoidal dose-response curve. The T_m is the temperature at which 50% of the protein is denatured.

Protocol 2: Isothermal Dose-Response (ITDR) CETSA for Cellular Potency

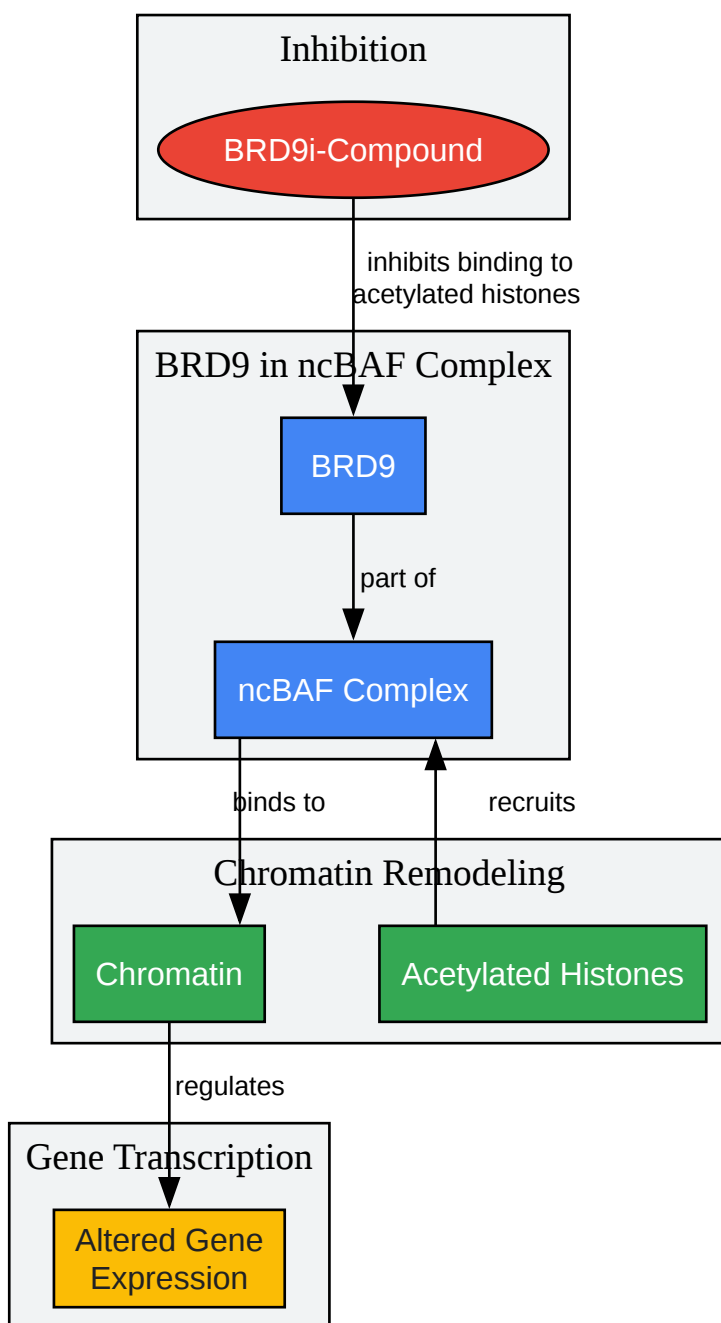
This protocol is used to determine the cellular potency (EC_{50}) of BRD9i-Compound by measuring the stabilization of BRD9 at a fixed temperature across a range of compound concentrations.

Procedure:

- Cell Culture and Treatment:
 - Culture MOLM-13 cells as described in Protocol 1.
 - Treat cells with a serial dilution of BRD9i-Compound (e.g., from 1 nM to 10 μ M) and a vehicle control for 1-2 hours at 37°C.
- Heat Treatment:

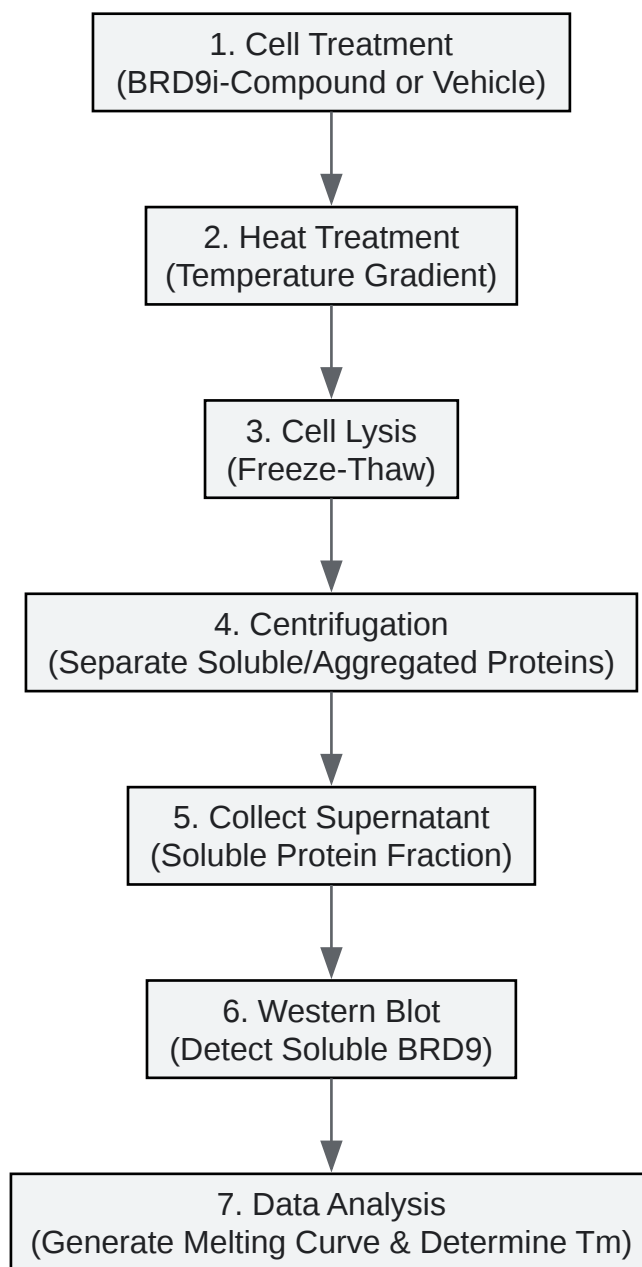
- Choose a single temperature for heating that is close to the T_m of BRD9 in the presence of a saturating concentration of the compound (e.g., 56°C, determined from Protocol 1).
- Heat all samples at this fixed temperature for 3 minutes.
- Cell Lysis, Protein Separation, and Western Blotting:
 - Follow steps 3-6 from Protocol 1.
- Data Analysis:
 - Quantify the band intensities for BRD9 for each compound concentration.
 - Normalize the band intensities to the vehicle control.
 - Plot the normalized band intensities as a function of the logarithm of the compound concentration.
 - Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of BRD9i-Compound required to achieve 50% of the maximal stabilization effect.

Visualizations



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Caption: Role of BRD9 in Chromatin Remodeling and its Inhibition.



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Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

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